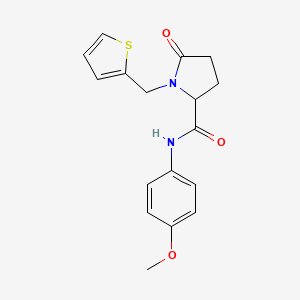

(2E)-N-(5-chloro-2-methoxyanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

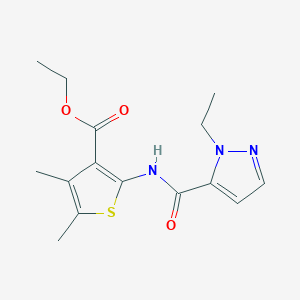

The compound appears to contain a 5-chloro-2-methoxyaniline group . This group consists of an aniline (a derivative of ammonia in which one or more hydrogen atoms have been replaced by a phenyl group) that is substituted with a chlorine atom and a methoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including an aniline, a methoxy group, a phenyl group, a thiazole ring, and a cyanide group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of chemical transformations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on the properties of similar compounds .科学的研究の応用

Chemical Synthesis and Characterization

Thiazole derivatives, including compounds with structural similarities to the compound , are synthesized through various chemical reactions, showcasing their potential for generating diverse molecular structures with unique properties. For example, Youssef (2007) discussed reactions involving 3-substituted-5-arylmethylene-1,3-thiazolidine-2,4-diones reacting with sodium azide and potassium cyanide to afford different derivatives, highlighting the versatility of thiazole compounds in chemical synthesis Youssef, 2007.

Structural Analysis and Computational Studies

Inkaya et al. (2012) characterized the structure of a thiazole-derived compound using X-ray diffraction, IR-NMR spectroscopy, and DFT studies. These techniques provide detailed insights into the molecular geometry, electronic structure, and potential reactivity of thiazole compounds, underscoring the importance of structural analysis in understanding their properties and functions Inkaya, Dinçer, Ekici, & Cukurovalı, 2012.

Potential Applications

Antimicrobial and Antitumor Activities : Hasanen et al. (2014) explored the synthesis of nitrogen heterocycles, including thiazole derivatives, and evaluated their antimicrobial and antitumor activities. This research indicates the potential of thiazole compounds in developing new therapeutic agents Hasanen, El‐Deen, El-desoky, & Abdalla, 2014.

Corrosion Inhibition : Chaitra et al. (2016) studied thiazole hydrazones as corrosion inhibitors for mild steel in acidic media. Their findings suggest applications of thiazole derivatives in protecting metals from corrosion, which is crucial for industrial applications Chaitra, Mohana, Gurudatt, & Tandon, 2016.

'Green' Chemistry Applications : Prasad et al. (2005) demonstrated the use of benzoyl cyanide in an ionic liquid as a 'green' methodology for the benzoylation of nucleosides, highlighting the potential of using thiazole derivatives in environmentally friendly chemical processes Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005.

作用機序

将来の方向性

特性

IUPAC Name |

(2E)-N-(5-chloro-2-methoxyanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4OS/c1-24-17-8-7-13(19)9-14(17)22-23-15(10-20)18-21-16(11-25-18)12-5-3-2-4-6-12/h2-9,11,22H,1H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYQOCGGQLILQH-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NN=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methoxy-2-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-2,3,4,5-tetrahydro-1H-2-benzazepine](/img/structure/B2722543.png)

![1-Adamantyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2722547.png)

![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2722548.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B2722550.png)

![2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722551.png)

![Methyl 3-[[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2722556.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2722561.png)